molecular formula C13H16FN5O2 B12245977 8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12245977
M. Wt: 293.30 g/mol
InChI Key: WBUGQUKANSZCMS-UHFFFAOYSA-N
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Description

8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, and a triazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving ethyl and fluorine-substituted precursors.

    Spirocyclization: The triazaspirodecane core is formed through a spirocyclization reaction, which involves the cyclization of an intermediate compound under specific conditions.

    Final Assembly: The final step involves the coupling of the pyrimidine ring with the triazaspirodecane core, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyrimidine ring.

    Substitution: The fluorine and ethyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different chemical and biological properties.

Scientific Research Applications

8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring and its triazaspirodecane core

Properties

Molecular Formula

C13H16FN5O2

Molecular Weight

293.30 g/mol

IUPAC Name

8-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C13H16FN5O2/c1-2-8-9(14)10(16-7-15-8)19-5-3-13(4-6-19)11(20)17-12(21)18-13/h7H,2-6H2,1H3,(H2,17,18,20,21)

InChI Key

WBUGQUKANSZCMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC3(CC2)C(=O)NC(=O)N3)F

Origin of Product

United States

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